Bimatoprost isopropyl ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

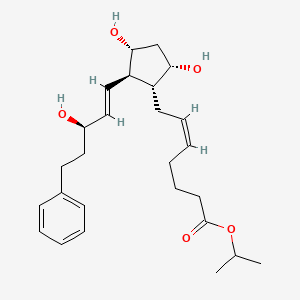

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22-,23-,24+,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZRPRSJSQLFBO-DYZSFVSISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Intricacies: Bimatoprost Isopropyl Ester's Mechanism of Action in the Trabecular Meshwork

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bimatoprost (B1667075), a prostamide F2α analog, stands as a cornerstone in the management of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension. While its efficacy in enhancing uveoscleral outflow is well-documented, its mechanism of action within the conventional outflow pathway, specifically the trabecular meshwork (TM), is a subject of ongoing, detailed investigation. This technical guide synthesizes current research to provide a comprehensive understanding of how bimatoprost isopropyl ester modulates the trabecular meshwork at a cellular and molecular level to increase aqueous humor outflow.

Overview of Bimatoprost's Action in the Trabecular Meshwork

Bimatoprost lowers intraocular pressure by increasing both the pressure-independent (uveoscleral) and pressure-dependent (conventional) aqueous humor outflow.[1] While historically the emphasis has been on the uveoscleral pathway, evidence increasingly points to a significant and direct effect on the trabecular meshwork.[2][3][4] After topical administration, the prodrug bimatoprost is hydrolyzed by corneal esterases to its active free acid form.[5] This active metabolite then interacts with receptors within the trabecular meshwork and Schlemm's canal cells, initiating a cascade of events that ultimately leads to a reduction in outflow resistance.[1][5][6]

Cellular Mechanisms of Action

Bimatoprost exerts its effects on the trabecular meshwork through two primary cellular mechanisms: relaxation of TM cells and remodeling of the extracellular matrix (ECM).

Modulation of Trabecular Meshwork Cell Contractility

Bimatoprost induces relaxation of trabecular meshwork and Schlemm's canal cells, which is thought to increase the effective filtration area and reduce outflow resistance.[1] This relaxation is mediated by the activation of specific prostanoid receptors, leading to changes in the actin cytoskeleton.[1][7] Studies have shown that bimatoprost decreases the ratio of filamentous actin (F-actin) to globular actin (G-actin), indicative of a less contractile cellular state.[1]

Extracellular Matrix Remodeling

A key aspect of bimatoprost's long-term efficacy in the trabecular meshwork involves the remodeling of the extracellular matrix.[1][8] This process is primarily achieved through the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade ECM components, and the downregulation of their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs).[8][9] This enzymatic activity leads to a reduction in the density of the juxtacanalicular tissue, thereby facilitating aqueous humor outflow.[8]

Specifically, bimatoprost has been shown to upregulate the expression of several MMPs in trabecular meshwork cells, including MMP-1, MMP-3, and MMP-9.[8][9][10] Concurrently, it can influence the expression of TIMPs, further shifting the balance towards ECM degradation.[9]

Signaling Pathways

The cellular effects of bimatoprost in the trabecular meshwork are orchestrated by complex signaling pathways initiated by receptor binding.

Prostanoid Receptor Activation and Downstream Signaling

Bimatoprost and its active free acid are agonists at the prostaglandin (B15479496) F (FP) receptor in human trabecular meshwork cells.[11][12] Binding of the bimatoprost free acid to the FP receptor, a G-protein coupled receptor, primarily activates the Gq signaling pathway.[1]

This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11][12] The mobilization of intracellular calcium is a rapid and dose-dependent effect observed in human TM cells following bimatoprost exposure.[11]

Figure 1: Bimatoprost-induced FP receptor signaling cascade in trabecular meshwork cells.

Regulation of Matrix Metalloproteinases

The upregulation of MMPs by bimatoprost is a critical downstream effect of the initial signaling cascade. The activation of c-Fos, a proto-oncogene, is believed to be an intermediate step in the induction of MMP expression.[4] Furthermore, the NF-κB pathway may also be involved, as bimatoprost has been shown to increase the expression of NF-κB p65 and decrease its inhibitor, IκBα.[4]

Figure 2: Pathway leading to MMP upregulation and increased aqueous outflow.

Interaction with the Rho Kinase Pathway

The Rho/Rho kinase (ROCK) signaling pathway is a key regulator of contractility in trabecular meshwork cells.[13][14] While ROCK inhibitors are a distinct class of glaucoma medication that directly target this pathway to increase outflow, there is an interplay with prostaglandin signaling.[14][15] The relaxation of the actin cytoskeleton induced by bimatoprost can be seen as functionally opposing the contractile signals mediated by the Rho/ROCK pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of bimatoprost on the trabecular meshwork.

Table 1: Effect of Bimatoprost on Outflow Facility in a Glaucomatous 3D-HTM Model

| Compound | Concentration | Effect on Outflow Facility | Significance |

| Bimatoprost | 10 µM | Significantly Increased | P<0.05 |

| Latanoprost | 10 µM | Significantly Increased | *P<0.01 |

| Timolol | 10 µM | Significantly Increased | ***P<0.0001 |

| Brimonidine | 10 µM | No Significant Effect | - |

| Data from a study on bioengineered human trabecular meshwork tissue constructs.[3] |

Table 2: Agonist Potencies (EC50) of Prostaglandin Analogs in Human Trabecular Meshwork Cells

| Compound | EC50 (nM) for Phosphoinositide Turnover | EC50 (nM) for Cellular Dielectric Spectroscopy (Impedance Increase) |

| Bimatoprost (amide) | 1410–6940 | 4.3 |

| Bimatoprost Acid | 112 | - |

| Latanoprost (isopropyl ester) | 778 | - |

| Latanoprost Acid | 34.7 | - |

| Travoprost (isopropyl ester) | 89.1 | - |

| Travoprost Acid | 2.4 | - |

| Data compiled from studies measuring phosphoinositide turnover and cellular impedance in cultured human TM cells.[1][11][12] |

Table 3: Effect of Bimatoprost on MMP and ECM Gene Expression in Human Trabecular Meshwork Cells

| Gene | Treatment | Fold Change vs. Control |

| MMP1 | 1000 µM Bimatoprost | 62.9-fold increase |

| MMP10 | 1000 µM Bimatoprost (with TGF-β2) | 7.42-fold increase |

| MMP14 | 1000 µM Bimatoprost | Dose-dependent increase |

| MMP22 | 1000 µM Bimatoprost (with TGF-β2) | 3.57-fold increase |

| Fibronectin | 1000 µM Bimatoprost | Reduction |

| Data from studies on human TM cells treated with high concentrations of bimatoprost, relevant to implant delivery.[16][17] |

Experimental Protocols

Cell Culture of Human Trabecular Meshwork (HTM) Cells

-

Isolation: HTM cells are isolated from human donor eyes through blunt dissection of the trabecular meshwork, followed by enzymatic digestion of the extracellular matrix.[1]

-

Culture Conditions: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), antibiotics, and antimycotics.[18] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[19]

Measurement of Outflow Facility

-

Perfused Human Anterior Segments: This ex vivo model uses dissected human anterior segments placed in a perfusion organ culture system.[19] This setup allows for the direct measurement of trabecular outflow facility by monitoring the perfusion rate and intraocular pressure, as the uveoscleral outflow pathway is eliminated.[19][20]

-

3D-HTM Tissue Constructs: Bioengineered 3D constructs that mimic the human trabecular outflow pathway are used.[2][3] These constructs are cultured to confluence and can be treated with agents like TGF-β2 to induce a glaucomatous-like state.[2][3] Outflow facility is measured using a microfluidic system that monitors pressure across the tissue constructs under flow.[2][3]

Figure 3: Simplified workflow for measuring outflow facility in perfused anterior segments.

Analysis of Gene and Protein Expression

-

Quantitative PCR (qPCR) Array: This technique is used to measure changes in the expression of a panel of genes, such as those related to the extracellular matrix and MMPs, in response to bimatoprost treatment.[10][16][17]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to quantify the amount of specific proteins, such as MMP-1, secreted by TM cells into the culture medium.[10]

-

Immunofluorescence: This method is used to visualize the localization and expression of proteins, such as fibronectin, within cultured cells.[4]

Signaling Pathway Analysis

-

Phosphoinositide (PI) Turnover Assays: The accumulation of radiolabeled inositol phosphates is measured in TM cells to quantify the activation of the PLC pathway in response to prostaglandin analogs.[11][12]

-

Intracellular Calcium ([Ca2+]i) Mobilization: Real-time fluorescence imaging is used to measure changes in intracellular calcium concentrations in response to drug application, providing insight into IP3-mediated signaling.[11][12]

-

Cellular Dielectric Spectroscopy (CDS): This technique measures changes in cell monolayer impedance, which can correspond to alterations in cell contractility and shape, to assess receptor activation and downstream cellular responses in real-time.[1]

Conclusion

The mechanism of action of this compound in the trabecular meshwork is multifaceted, involving a coordinated series of events that lead to a reduction in aqueous humor outflow resistance. Through the activation of FP receptors and subsequent Gq-mediated signaling, bimatoprost induces both a relaxation of the trabecular meshwork and Schlemm's canal cells and a significant remodeling of the extracellular matrix via the upregulation of matrix metalloproteinases. This dual action on the conventional outflow pathway contributes significantly to its overall IOP-lowering efficacy. A thorough understanding of these intricate molecular and cellular mechanisms is paramount for the development of next-generation therapies for glaucoma that can more effectively target the trabecular meshwork.

References

- 1. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ophthalmology360.com [ophthalmology360.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Metalloproteinases and Their Tissue Inhibitors on Ocular Diseases: Focusing on Potential Mechanisms | MDPI [mdpi.com]

- 9. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ophthalmology360.com [ophthalmology360.com]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rho Kinase Inhibitors for Glaucoma | Ophthalmology Management [ophthalmologymanagement.com]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Proposed Mechanism of Long-Term Intraocular Pressure Lowering With the Bimatoprost Implant - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of Cell Culture Platforms for Study of Trabecular Meshwork Cells and Glaucoma Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to the Synthesis and Characterization of Bimatoprost Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost (B1667075) isopropyl ester, scientifically known as 17-phenyl trinor PGF2α isopropyl ester, is a crucial reference compound in the pharmaceutical analysis of prostaglandin (B15479496) analogues. As a derivative of the potent FP receptor agonist Bimatoprost acid (17-phenyl trinor PGF2α), its synthesis and characterization are of significant interest for impurity profiling and quality control in the manufacturing of related ophthalmic drugs. This guide provides a comprehensive overview of the synthesis and detailed characterization of Bimatoprost isopropyl ester, including experimental protocols and structured data presentation.

Introduction

Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, widely used in the treatment of glaucoma and ocular hypertension. This compound is the isopropyl ester of the free acid form of Bimatoprost and is recognized as a potential impurity in the bulk drug manufacturing of other prostaglandin analogs like Latanoprost.[1][2] The synthesis of this compound is essential for its use as a reference standard in analytical method development and validation, ensuring the purity and safety of pharmaceutical products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Systematic Name | 9α,11α,15S-trihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester | [3][4] |

| Synonyms | This compound, 17-phenyl trinor PGF2α-iPr, 17-phenyl trinor PGF2α isopropyl ester | [3][4] |

| CAS Number | 130209-76-6 | [2][3][4] |

| Molecular Formula | C₂₆H₃₈O₅ | [1][2][3][4] |

| Molecular Weight | 430.6 g/mol | [1][2][3][5] |

| Appearance | A solution in ethanol | [3] |

| Purity | ≥98% | [3] |

Synthesis of this compound

The synthesis of this compound involves the esterification of its corresponding free acid, 17-phenyl trinor PGF2α. The following is a detailed, generalized protocol based on standard esterification methods for prostaglandins.

Experimental Protocol: Isopropyl Esterification of 17-phenyl trinor PGF2α

Materials:

-

17-phenyl trinor PGF2α (Bimatoprost free acid)

-

Cesium carbonate (Cs₂CO₃) or a similar base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 17-phenyl trinor PGF2α (1 equivalent) in anhydrous DMF.

-

Addition of Base: Add cesium carbonate (1.5-2 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes.

-

Esterification: Add 2-iodopropane (2-3 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed using various analytical techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-phase C18 column |

| Mobile Phase | Gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV at a low wavelength (e.g., ~210 nm) or Mass Spectrometry (LC-MS) |

| Injection Volume | 10-20 µL |

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information about the molecule.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra are essential for confirming the structure of this compound. While specific peak assignments from a single source are unavailable, the expected chemical shifts can be inferred from the structure and data for similar prostaglandin esters.

Expected ¹H NMR (CDCl₃) Resonances:

-

Aromatic Protons: Peaks in the range of δ 7.1-7.3 ppm corresponding to the phenyl group.

-

Vinylic Protons: Resonances between δ 5.3-5.7 ppm for the double bond protons in the two side chains.

-

Isopropyl Group Protons: A septet for the -CH- proton around δ 4.9-5.1 ppm and a doublet for the two -CH₃ groups around δ 1.2 ppm.

-

Carbinol Protons: Signals for the protons attached to the carbons bearing hydroxyl groups (-CH-OH) typically appear between δ 3.9-4.5 ppm.

-

Aliphatic Protons: A complex series of multiplets in the upfield region (δ 1.5-2.8 ppm) corresponding to the cyclopentane (B165970) ring and the aliphatic chains.

Expected ¹³C NMR (CDCl₃) Resonances:

-

Ester Carbonyl Carbon: A peak around δ 173-175 ppm.

-

Aromatic Carbons: Signals in the range of δ 125-142 ppm.

-

Vinylic Carbons: Resonances between δ 128-135 ppm.

-

Isopropyl Group Carbons: A signal for the -CH- carbon around δ 67-69 ppm and for the -CH₃ carbons around δ 21-22 ppm.

-

Carbons Bearing Hydroxyl Groups: Peaks in the range of δ 71-79 ppm.

-

Aliphatic Carbons: Signals in the upfield region (δ 24-55 ppm).

4.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule. For this compound (C₂₆H₃₈O₅), the expected molecular weight is 430.6 g/mol .

Expected Mass Spectrometry Data (Electrospray Ionization - ESI):

-

[M+H]⁺: m/z 431.27

-

[M+Na]⁺: m/z 453.25

-

Key Fragmentation Ions: Loss of water molecules from the hydroxyl groups, cleavage of the isopropyl ester group, and fragmentation of the side chains.

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (hydroxyl) | Broad peak around 3300-3500 |

| C-H Stretch (aromatic) | ~3030 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (ester) | Strong peak around 1730-1740 |

| C=C Stretch (alkene & aromatic) | ~1600-1650 and ~1450-1500 |

| C-O Stretch (ester & alcohol) | 1000-1300 |

Biological Activity and Mechanism of Action

This compound is the prodrug of Bimatoprost free acid (17-phenyl trinor PGF2α), which is a potent FP receptor agonist.[3][6] The isopropyl ester group enhances the lipophilicity of the molecule, facilitating its penetration through the cornea. In ocular tissue, esterases hydrolyze the isopropyl ester to the active free acid.[]

The active Bimatoprost acid then binds to the prostaglandin F (FP) receptor, which is a G-protein coupled receptor.[3] Activation of the FP receptor in the ciliary body and trabecular meshwork of the eye leads to an increase in the outflow of aqueous humor, primarily through the uveoscleral pathway.[] This reduction in intraocular pressure is the therapeutic basis for the use of Bimatoprost in treating glaucoma.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocol, though generalized, offers a solid foundation for its laboratory preparation. The tabulated physicochemical and spectroscopic data serve as a valuable resource for its identification and quality assessment. Understanding the synthesis and properties of this and other related compounds is paramount for ensuring the safety and efficacy of prostaglandin-based ophthalmic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. CN111018766A - Method for synthesizing bimatoprost - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 17-phenyl-trinor-PGF2alpha isopropyl ester | C26H38O5 | CID 5283107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

A Comparative Analysis of Bimatoprost Isopropyl Ester and Bimatoprost Free Acid Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost (B1667075), a prostaglandin (B15479496) F2α (PGF2α) analog, is a cornerstone in the management of glaucoma and ocular hypertension.[1][2] Marketed as an isopropyl ester prodrug, its therapeutic efficacy is intrinsically linked to its hydrolysis into the biologically active bimatoprost free acid. This technical guide provides a comprehensive comparison of the activity of bimatoprost isopropyl ester and its free acid metabolite, focusing on their receptor binding profiles, cellular potency, and in vivo effects. Detailed experimental protocols and signaling pathway diagrams are presented to offer a complete resource for researchers in ophthalmology and drug development.

Introduction: The Prodrug Strategy in Glaucoma Therapy

Prostaglandin analogs are a first-line treatment for lowering intraocular pressure (IOP).[3][4] To enhance corneal penetration and bioavailability, these agents are often formulated as prodrugs.[5] Bimatoprost is administered as an isopropyl ester, a more lipophilic molecule that readily permeates the cornea.[5][6][7] Within the ocular tissues, endogenous enzymes, such as esterases, hydrolyze the isopropyl ester to release the active bimatoprost free acid.[6][8][9][10][11] This conversion is critical for its therapeutic effect, as the free acid is the primary ligand for the prostaglandin F (FP) receptor.[8]

Comparative Pharmacological Activity

The pharmacological activity of this compound and bimatoprost free acid differs significantly, highlighting the importance of the prodrug approach. The isopropyl ester exhibits considerably lower affinity for the FP receptor compared to its free acid form.

Table 1: Comparative Receptor Binding Affinities (Ki) and Functional Potencies (EC50)

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Cell Type |

| This compound | Human FP Receptor | 6310 ± 1650[12] | 694 ± 293[13] | Cloned Human Ciliary Body FP Receptor |

| This compound | Human FP Receptor | 9250 ± 846[14] | 3070 ± 1330[14] | HEK-293 cells expressing human FP receptor |

| Bimatoprost Free Acid | Human FP Receptor | 59 ± 6[14] | 15 ± 3[14] | HEK-293 cells expressing human FP receptor |

| Bimatoprost Free Acid | Human FP Receptor | 83[15] | 2.8 - 3.8[16] | Various cultured cells |

| Bimatoprost Free Acid | Human EP1 Receptor | 95[15] | 2.7[15] | N/A |

| Bimatoprost Free Acid | Human EP3 Receptor | 387[15] | - | N/A |

Data presented as mean ± SEM where available.

Signaling Pathways

Bimatoprost free acid, upon binding to the FP receptor, initiates a signaling cascade that ultimately leads to a reduction in IOP. The primary mechanism involves the activation of the Gq/11 G-protein, leading to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[17]

References

- 1. Bimatoprost - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Bimatoprost-Loaded Ocular Inserts as Sustained Release Drug Delivery Systems for Glaucoma Treatment: In Vitro and In Vivo Evaluation | PLOS One [journals.plos.org]

- 4. Bimatoprost-Loaded Ocular Inserts as Sustained Release Drug Delivery Systems for Glaucoma Treatment: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of Ocular Hypotensive Agents (PGF2α Analogs—Bimatoprost, Latanoprost, and Travoprost) With MDR Efflux Pumps on the Rabbit Cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. researchgate.net [researchgate.net]

- 9. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and metabolism of Bimatoprost isopropyl ester

An in-depth technical guide on the pharmacokinetics and metabolism of Bimatoprost (B1667075), a synthetic prostamide analogue.

Introduction

Bimatoprost is a potent ocular hypotensive agent used in the management of open-angle glaucoma and ocular hypertension.[1][2] It is also approved for the treatment of eyelash hypotrichosis.[3] Chemically, bimatoprost is a synthetic prostamide, structurally related to prostaglandin (B15479496) F2α (PGF2α), where the carboxylic acid group is replaced by an ethyl amide group.[3][4] It is critical to note that while other prostaglandin analogues like latanoprost (B1674536) and travoprost (B1681362) are isopropyl ester prodrugs, bimatoprost is an ethyl amide.[3][5][6] This structural distinction has implications for its mechanism of action and metabolic activation. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of bimatoprost, supported by quantitative data, detailed experimental protocols, and process visualizations.

Pharmacokinetics

Following topical ocular administration, bimatoprost is absorbed and exerts its effects locally before reaching systemic circulation, where it is rapidly eliminated.

Absorption

Ocular Absorption: Bimatoprost is rapidly absorbed across the human cornea and sclera, with scleral penetration noted as being more efficient.[4][7] In animal models (rabbits and monkeys), after a single ocular instillation, bimatoprost is absorbed quickly and distributes well within the eye.[4][7] Peak concentrations in ocular tissues are generally reached between 0.5 and 2 hours post-administration.[8]

Systemic Absorption: After ocular administration, bimatoprost experiences minimal systemic absorption. In a study with 15 healthy subjects receiving one drop of 0.03% bimatoprost solution daily in both eyes, blood concentrations peaked within 10 minutes.[4][7] These levels rapidly declined, falling below the lower limit of detection (0.025 ng/mL) in most subjects within 1.5 hours.[4][7][9]

Distribution

Ocular Distribution: Absorbed bimatoprost is found primarily in the anterior segment of the eye. The highest concentrations are observed in the conjunctiva, cornea, sclera, iris, and ciliary body in both rabbit and monkey eyes.[4][7] The ciliary body, a primary target for its therapeutic effect, shows concentrations tenfold higher than the aqueous humor.[10]

Systemic Distribution: Once in systemic circulation, bimatoprost is moderately distributed into body tissues, with a steady-state volume of distribution of 0.67 L/kg.[4][7] In human blood, approximately 88% of bimatoprost is bound to plasma proteins, with the unbound fraction being about 12%.[4][7][11] It resides mainly in the plasma.[4][7]

Metabolism

Ocular Metabolism (Bioactivation): A key metabolic step for bimatoprost occurs within the eye. It undergoes hydrolysis by ocular amidases to its corresponding free acid, 17-phenyl-trinor PGF2α (also known as bimatoprost free acid).[12][13] This active metabolite is a potent agonist for the prostaglandin F (FP) receptor.[12][13][14] This conversion happens rapidly in human ocular tissues, including the cornea, iris, sclera, and ciliary body.[12][13] Studies in cataract patients have shown that after topical administration, the concentration of bimatoprost free acid in the aqueous humor is significantly higher than that of the parent bimatoprost amide, supporting the role of bimatoprost as a prodrug that is converted to its active form within the eye.[15]

Systemic Metabolism: Bimatoprost that reaches the systemic circulation is the major circulating species.[4][7] It is then metabolized through multiple pathways, including oxidation, N-deethylation, and glucuronidation, leading to a variety of metabolites.[4][7][11] In vitro studies using human liver microsomes have identified CYP3A4 as one of the enzymes involved in its systemic metabolism.[1][4][7] However, due to the involvement of multiple enzymes and pathways, significant drug-drug interactions are not anticipated.[4][7]

Excretion

Following intravenous administration of radiolabelled bimatoprost to healthy subjects, the drug is eliminated via both renal and fecal routes.[4][7] Approximately 67% of the administered dose is excreted in the urine, and 25% is recovered in the feces.[4][7][16] The elimination half-life after intravenous administration is approximately 45 minutes, with a total blood clearance of 1.5 L/hr/kg.[4][7][11]

Data Presentation

The following tables summarize the key quantitative pharmacokinetic parameters for bimatoprost and its active metabolite.

Table 1: Systemic Pharmacokinetic Parameters of Bimatoprost in Humans Following Ocular Administration

| Parameter | Value | Study Population / Conditions | Citation |

|---|---|---|---|

| Time to Peak Concentration (tmax) | ~6-10 minutes | Healthy subjects; 0.03% solution | [4][9] |

| Peak Plasma Concentration (Cmax) | 0.07 - 0.09 ng/mL | Healthy subjects; 0.03% solution, daily for 7-14 days | [1][4][9] |

| Area Under the Curve (AUC0-t) | 0.026 - 0.044 ng·hr/mL | Healthy subjects; 0.03% solution, daily for 1-14 days | [9] |

| Systemic Half-life (t½) | ~45 minutes | Healthy subjects; intravenous administration | [4][10][11] |

| Volume of Distribution (Vd) | 0.67 L/kg | Healthy subjects | [4][7] |

| Total Blood Clearance | 1.5 L/hr/kg | Healthy subjects; intravenous administration | [4][7] |

| Plasma Protein Binding | ~88% | In vitro | [11] |

| Excretion (Urine) | ~67% | Healthy subjects; intravenous administration | [4][7][16] |

| Excretion (Feces) | ~25% | Healthy subjects; intravenous administration |[4][7][16] |

Table 2: Ocular Concentrations of Bimatoprost and Bimatoprost Free Acid (BFA)

| Analyte | Tissue | Max Concentration (Cmax) | Time to Cmax | Study Model | Citation |

|---|---|---|---|---|---|

| Bimatoprost (Amide) | Aqueous Humor | 6.81 ± 1.36 nM | 1 hour | Human cataract patients | [15] |

| Bimatoprost Free Acid (BFA) | Aqueous Humor | 30.9 ± 16.41 nM | 2 hours | Human cataract patients | [15] |

| Bimatoprost + BFA | Aqueous Humor | 50.2 ng/mL | N/A | Pigmented rabbits (PFB 0.01% gel) |[17] |

Table 3: In Vitro Hydrolysis Rates of Bimatoprost to its Free Acid in Human Ocular Tissues

| Ocular Tissue | Rate of Hydrolysis (pmol/mg tissue/hr) | Citation |

|---|---|---|

| Cornea | 6.3 | [12] |

| Iris | 2.8 | [12] |

| Sclera | 2.0 | [12] |

| Ciliary Body | 1.5 |[12] |

Experimental Protocols

Protocol for Systemic Pharmacokinetic Analysis in Humans

-

Objective: To determine the pharmacokinetic profile of bimatoprost in blood following topical ocular administration.[9]

-

Study Design: Healthy adult subjects receive one drop of bimatoprost 0.03% ophthalmic solution into each eye, once daily, for a specified period (e.g., 14 days).[9]

-

Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 5, 10, 20, 30, 45 minutes, and 1, 1.5, 2, and 3 hours post-dose) on designated study days (e.g., Day 1, 7, and 14).[9]

-

Analytical Method: Blood concentrations of bimatoprost and its C-1 acid metabolite are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][15]

-

Quantitation: The lower limit of quantitation (LLOQ) for the assay is typically established at levels such as 0.025 ng/mL for bimatoprost and 0.05 ng/mL for the acid metabolite.[9]

-

Data Analysis: Pharmacokinetic parameters including Cmax, tmax, and AUC are calculated from the concentration-time data.[9]

Protocol for In Vitro Hydrolysis Assay in Ocular Tissues

-

Objective: To measure the rate of enzymatic hydrolysis of bimatoprost to its free acid by ocular tissues.[12]

-

Tissue Preparation: Human ocular tissues (cornea, sclera, iris, ciliary body) are obtained from donor eyes, dissected, and weighed.[12]

-

Incubation: A known amount of bimatoprost solution (e.g., 0.03% Lumigan) is incubated with the prepared tissue samples for a set period (e.g., up to 3 hours).[12]

-

Sample Processing: After incubation, the reaction is stopped, and the samples are processed to extract the analyte (bimatoprost free acid).

-

Analytical Method: The concentration of the generated bimatoprost free acid is quantified using a sensitive analytical method such as gas chromatography/mass spectrometry (GC/MS) or LC-MS/MS, capable of detecting sub-picomolar levels.[12]

-

Data Analysis: The rate of hydrolysis is calculated and typically expressed as picomoles of product formed per milligram of tissue per hour (pmol/mg/hr).[12]

Visualizations

Bimatoprost Metabolic Pathway

The following diagram illustrates the primary metabolic transformation of bimatoprost after ocular administration.

References

- 1. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Bimatoprost - Wikipedia [en.wikipedia.org]

- 12. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Preclinical and Clinical Pharmacokinetics of a New Preservative-Free Bimatoprost 0.01% Ophthalmic Gel to Treat Glaucoma and Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Bimatoprost Isopropyl Ester: A Technical Deep Dive into Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core receptor binding affinity of bimatoprost (B1667075) isopropyl ester, a key prostaglandin (B15479496) analog in therapeutic applications. By examining its interaction with the prostaglandin F2α (FP) receptor, this document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Introduction

Bimatoprost, an ethyl amide derivative of 17-phenyl-trinor prostaglandin F2α, is a potent ocular hypotensive agent. While it is administered as an isopropyl ester prodrug, its primary pharmacological activity is mediated through its active metabolite, bimatoprost free acid, which acts as a selective agonist at the prostaglandin FP receptor.[1][2][3] Understanding the binding affinity and functional activity of both the prodrug and its active metabolite is crucial for elucidating its therapeutic effects and for the development of novel prostaglandin analogs.

Quantitative Receptor Binding and Functional Activity

The binding affinity (Ki) and functional potency (EC50) of bimatoprost and its free acid for the FP receptor have been determined through various in vitro studies. The data consistently demonstrates that while bimatoprost itself has a lower affinity for the FP receptor, its hydrolysis product, bimatoprost free acid, is a highly potent agonist.[1][2][4][5]

Table 1: Receptor Binding Affinity (Ki) of Bimatoprost and Bimatoprost Free Acid for the Prostaglandin FP Receptor

| Compound | Radioligand | Cell/Tissue Source | Ki (nM) | Reference |

| Bimatoprost | [3H]prostaglandin F2α | Cloned human FP receptors (HEK cells) | 6310 ± 1650 | [5] |

| Bimatoprost | [3H]-travoprost acid | Cloned human ciliary body FP receptor (HEK-293 cells) | 9250 ± 846 | [1] |

| Bimatoprost Free Acid | [3H]-travoprost acid | Cloned human ciliary body FP receptor (HEK-293 cells) | 59 ± 6 | [1] |

| Bimatoprost Free Acid | Not Specified | Not Specified | 83 | [4][6] |

Table 2: Functional Agonist Potency (EC50) of Bimatoprost and Bimatoprost Free Acid at the Prostaglandin FP Receptor

| Compound | Assay Type | Cell/Tissue Source | EC50 (nM) | Reference |

| Bimatoprost | Intracellular Ca2+ mobilization | Cloned human FP receptors (HEK cells) | 2940 ± 1663 | [5] |

| Bimatoprost | Intracellular Ca2+ mobilization | 3T3 mouse fibroblasts | 2200 ± 670 | [5] |

| Bimatoprost | Intracellular Ca2+ mobilization | Cloned human ciliary body FP receptor (HEK-293 cells) | 3070 ± 1330 | [1] |

| Bimatoprost | Phosphoinositide turnover | Human trabecular meshwork cells | 3245 | [4][6] |

| Bimatoprost Free Acid | Intracellular Ca2+ mobilization | Cloned human ciliary body FP receptor (HEK-293 cells) | 15 ± 3 | [1] |

| Bimatoprost Free Acid | Phosphoinositide turnover | Human ciliary muscle cells | 2.8 - 3.8 | [6] |

Prostaglandin FP Receptor Signaling Pathway

Activation of the prostaglandin FP receptor by an agonist like bimatoprost free acid initiates a well-defined intracellular signaling cascade. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. This initiates a series of events leading to the mobilization of intracellular calcium and the activation of various downstream effectors.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the receptor binding affinity and functional activity of bimatoprost and its metabolites.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK-293) cells stably expressing the human prostaglandin FP receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4). Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]prostaglandin F2α), and varying concentrations of the unlabeled competitor (bimatoprost or bimatoprost free acid).

-

For total binding, omit the unlabeled competitor. For non-specific binding, include a saturating concentration of a non-radiolabeled FP receptor agonist.

-

Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Phosphoinositide Turnover Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the FP receptor, by quantifying the accumulation of inositol (B14025) phosphates (IPs), which are second messengers produced downstream of receptor activation.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Labeling:

-

Culture cells expressing the FP receptor (e.g., human trabecular meshwork cells or HEK-293 cells) in appropriate growth medium.

-

Label the cells by incubating them overnight in a medium containing [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).

-

-

Agonist Stimulation:

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate, allowing for the accumulation of total inositol phosphates.

-

Stimulate the cells with varying concentrations of the agonist (bimatoprost or bimatoprost free acid) for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction and Separation:

-

Terminate the stimulation by adding a stop solution (e.g., ice-cold trichloroacetic acid).

-

Lyse the cells and extract the aqueous phase containing the inositol phosphates.

-

Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography columns.

-

-

Quantification and Data Analysis:

-

Elute the [3H]-inositol phosphates from the columns and quantify the radioactivity using a liquid scintillation counter.

-

Plot the amount of [3H]-inositol phosphates produced against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The comprehensive data presented in this guide unequivocally establishes that while bimatoprost isopropyl ester has a low affinity for the prostaglandin FP receptor, its active metabolite, bimatoprost free acid, is a potent and selective agonist. The activation of the FP receptor by bimatoprost free acid triggers a well-characterized Gq-mediated signaling cascade, ultimately leading to the therapeutic effects observed in clinical practice. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of bimatoprost and the development of novel compounds targeting the prostaglandin FP receptor.

References

- 1. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

A Deep Dive into the Structural and Functional Relationship Between Bimatoprost and Prostaglandin F2α

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost (B1667075) is a potent ocular hypotensive agent widely prescribed for the management of open-angle glaucoma and ocular hypertension.[1][2] It is a synthetic structural analog of prostaglandin (B15479496) F2α (PGF2α), a naturally occurring lipid mediator.[3][4] While structurally similar, the nuanced differences between bimatoprost and PGF2α, particularly concerning its prodrug nature and receptor interactions, are critical for understanding its mechanism of action and clinical efficacy. This technical guide elucidates the core structural similarities, details its conversion to a potent prostaglandin FP receptor agonist, outlines the downstream signaling pathways, and provides an overview of the experimental protocols used to characterize these interactions.

Structural Analysis: A Tale of Two Molecules

At a glance, the core structures of PGF2α and the active form of bimatoprost are highly similar, featuring the characteristic cyclopentane (B165970) ring and two aliphatic side chains (alpha and omega chains) of prostanoids. However, key modifications distinguish bimatoprost and its active metabolite from the endogenous PGF2α.

Bimatoprost itself is technically a prodrug, specifically an ethyl amide derivative of its active form, 17-phenyl-trinor PGF2α.[5][6] In the eye, ocular enzymes, particularly amidases in the cornea, hydrolyze the ethyl amide group of bimatoprost to yield its biologically active free acid, 17-phenyl-trinor PGF2α.[6][7][8][9] This conversion is crucial for its therapeutic effect.[7]

The primary structural differences between PGF2α and bimatoprost free acid are:

-

Omega Chain: Bimatoprost free acid possesses a 17-phenyl-trinor modification, meaning the terminal end of the omega chain is a phenyl ring instead of the aliphatic chain found in PGF2α.

-

C13-C14 Bond: The hydrolysis product of bimatoprost contains a double bond at the C13-14 position, similar to PGF2α.[8]

It is important to correct a common misconception: bimatoprost is an ethyl amide prodrug, whereas other prostaglandin analogs like latanoprost (B1674536) and travoprost (B1681362) are isopropyl ester prodrugs.[10][11][12]

The Prostaglandin FP Receptor: A Common Target

The primary mechanism by which bimatoprost lowers intraocular pressure (IOP) is by increasing the outflow of aqueous humor, predominantly through the uveoscleral pathway.[1][3][4] This action is mediated through the activation of the prostaglandin F receptor (FP receptor), a G protein-coupled receptor (GPCR).[13]

While bimatoprost itself can activate the FP receptor, its potency is intermediate.[10][14] The hydrolyzed metabolite, bimatoprost free acid, is a significantly more potent agonist at the human FP receptor, suggesting that the in-vivo hydrolysis is a key step in its mechanism of action.[7][10][14]

Quantitative Receptor Binding and Functional Activity

The affinity and potency of prostaglandin analogs at the FP receptor are determined through binding and functional assays. The data below, compiled from studies on cloned human FP receptors and other cell types, illustrates the relative activities of bimatoprost, its free acid, and other related compounds.

| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Bimatoprost (amide prodrug) | Not typically reported | 681 - 694[10][14][15] |

| Bimatoprost Free Acid | 83[15] | 2.8 - 5.8[10][14][15] |

| Latanoprost Free Acid | 98[15] | 32 - 124[10][14][15] |

| Travoprost Free Acid | 35[15] | 1.4 - 3.6[10][14][15] |

Table 1: Comparative binding affinities and functional potencies of prostaglandin analogs at the FP receptor. Ki represents the inhibition constant, a measure of binding affinity (lower is higher). EC50 is the half-maximal effective concentration, a measure of agonist potency (lower is more potent).

Aqueous humor analysis in patients treated with bimatoprost ophthalmic solution confirms the presence of both the parent amide and its more abundant free acid metabolite.[16] The concentrations of bimatoprost free acid achieved in the anterior chamber are sufficient to fully activate the FP prostanoid receptors in target tissues like the ciliary muscle and trabecular meshwork.[16]

FP Receptor Signaling Pathway

Activation of the FP receptor by an agonist like bimatoprost free acid initiates a well-defined intracellular signaling cascade. The FP receptor is primarily coupled to the Gq class of G proteins.

Upon binding, the activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation and subsequent activation of phospholipase C (PLC).[17] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm to stimulate the release of calcium from intracellular stores, while DAG, in conjunction with the elevated calcium levels, activates protein kinase C (PKC).[17] This cascade ultimately leads to the activation of other pathways, such as those involving ERK and NFκB, culminating in cellular responses like the remodeling of the extracellular matrix that enhances aqueous humor outflow.[17]

Experimental Protocols

Characterizing the interaction of compounds like bimatoprost with the FP receptor involves specific and standardized experimental procedures.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cells or tissues expressing the FP receptor are homogenized and centrifuged to isolate a membrane-rich fraction.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand known to bind to the FP receptor (e.g., [3H]-PGF2α) and varying concentrations of the unlabeled test compound (the "competitor," e.g., bimatoprost free acid).

-

Separation: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter. Receptor-bound radioligand is retained on the filter, while the unbound ligand passes through.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor. This competition curve is used to calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding), from which the Ki value is derived using the Cheng-Prusoff equation.

Phosphoinositide (PI) Turnover Assay

This is a functional assay used to measure the agonist potency (EC50) of a compound by quantifying the production of the second messenger, inositol phosphates (the metabolic products of IP3).

Methodology:

-

Cell Culture and Labeling: Cells expressing the FP receptor are cultured and incubated with a radiolabeled precursor, typically [3H]-myo-inositol, which is incorporated into the cell membrane as PIP2.

-

Stimulation: The cells are washed to remove excess radiolabel and then stimulated with varying concentrations of the test agonist (e.g., bimatoprost free acid) for a defined period.

-

Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates (IPs) are extracted.

-

Separation: Anion exchange chromatography is used to separate the radiolabeled IPs from the precursor and other cellular components.

-

Quantification: The radioactivity of the isolated IPs is measured by scintillation counting.

-

Data Analysis: A dose-response curve is generated by plotting the amount of IP production against the agonist concentration. The EC50 value is determined from this curve.

Conclusion

Bimatoprost is a structural analog of PGF2α that functions as an effective prodrug in glaucoma therapy. Its ethyl amide structure is hydrolyzed in ocular tissues to form bimatoprost free acid, a highly potent agonist at the prostaglandin FP receptor.[6][7][9] This interaction triggers a Gq-mediated signaling cascade that ultimately enhances aqueous humor outflow to reduce intraocular pressure.[3][17] The quantitative differences in receptor affinity and potency between bimatoprost, its active metabolite, and other prostaglandin analogs underscore the importance of its bioactivation and specific structural modifications for its clinical profile. A thorough understanding of these structural, biochemical, and functional details is paramount for the ongoing development of novel and improved therapies for ocular diseases.

References

- 1. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a New Class: A Technical Guide to the Discovery and Development of Bimatoprost as a Prostamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost (B1667075) represents a significant milestone in ocular pharmacology, not merely as another prostaglandin (B15479496) analog, but as the first therapeutic agent in a distinct class known as prostamides. Initially developed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension, its unique pharmacological profile and an unexpected cosmetic benefit have cemented its place in both therapeutic and aesthetic medicine. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical validation of Bimatoprost, with a focus on the experimental data and pathways that define its role as a prostamide.

Discovery and Rationale: From Prostaglandins to Prostamides

The development of Bimatoprost was born from the clinical success of prostaglandin F2α (PGF2α) analogs, such as latanoprost (B1674536), which effectively lower IOP. These agents act as agonists for the prostaglandin F receptor (FP receptor). Structure-activity relationship (SAR) studies aimed at optimizing the therapeutic profile of PGF2α analogs led to the synthesis of a novel compound: Bimatoprost, the C1-ethylamide analog of 17-phenyl prostaglandin F2α.[1]

The key structural modification—the replacement of the carboxylic acid group with an ethylamide moiety—fundamentally altered its pharmacology. This change created a synthetic analog of a newly discovered class of endogenous fatty acid amides called prostamides. Endogenous prostamides, such as prostamide F2α, are formed via the cyclooxygenase-2 (COX-2) mediated conversion of the endocannabinoid anandamide.[2] This discovery provided a new therapeutic target and a clear rationale for the development of Bimatoprost as a prostamide mimetic.

Pharmacology and Unique Mechanism of Action

Extensive pharmacological characterization revealed that Bimatoprost's mechanism of action is distinct from PGF2α analogs.[1]

2.1. Receptor Interaction: A Departure from the FP Receptor

Unlike latanoprost and travoprost (B1681362), Bimatoprost exhibits no meaningful activity at known prostanoid receptors, including the FP receptor.[3] Binding and functional studies across more than 100 drug targets confirmed its unique profile.[3] It is believed that Bimatoprost and endogenous prostamides act on a distinct, yet-to-be-fully-identified "prostamide receptor."[4] Some evidence suggests this receptor may be a heterodimer of the wild-type FP receptor and one of its mRNA splicing variants.[2][5] This selective action is a defining feature of its class.

2.2. Signaling Pathway for IOP Reduction

Bimatoprost lowers IOP by increasing the outflow of aqueous humor from the eye through two routes: the trabecular meshwork and the uveoscleral pathway.[4][6][7] This dual-outflow enhancement is a key differentiator from PGF2α analogs, which primarily increase uveoscleral outflow.[4] Activation of the prostamide receptor is thought to initiate a signaling cascade that remodels the extracellular matrix in these outflow pathways, reducing hydraulic resistance and facilitating fluid drainage.[4][8]

2.3. Mechanism of Eyelash Growth

The discovery that Bimatoprost stimulates eyelash growth was a serendipitous finding from glaucoma clinical trials.[9] This led to its development and FDA approval as Latisse® for treating hypotrichosis of the eyelashes.[9][10] The mechanism involves prolonging the anagen (growth) phase of the hair follicle cycle and increasing the number of hairs in this phase.[9][11] It also stimulates melanogenesis, which contributes to darker, more prominent lashes.[9]

Pharmacokinetics and Metabolism

Bimatoprost is administered as an ophthalmic solution. It is well-absorbed through the cornea and sclera, with the scleral route being a significant contributor to its rapid onset and long duration of action.[3][6]

| Parameter | Value / Description | Reference |

| Route of Administration | Ophthalmic solution (0.01% or 0.03%) | [12] |

| Absorption | Well absorbed through the cornea. | [6] |

| Time to Peak Plasma Conc. | Within 10 minutes after dosing. | [7] |

| Peak Plasma Conc. (Cmax) | ~0.08 ng/mL (below detection limit within 1.5 hours). | [7] |

| Systemic Exposure | Low, with no accumulation observed. | [3] |

| Protein Binding | 88% | [6] |

| Metabolism | Oxidation, N-deethylation, and glucuronidation to form various metabolites. | [6] |

| Elimination Half-life | 45 minutes (after intravenous infusion). | [6] |

| Excretion | 67% via the kidney, 25% via feces. | [6] |

| Table 1: Pharmacokinetic Profile of Bimatoprost. |

Clinical Development and Efficacy

Bimatoprost has undergone extensive clinical evaluation for both its ocular hypotensive and eyelash growth-enhancing effects. It was first approved by the FDA in 2001 for glaucoma under the brand name Lumigan®.[6][13]

4.1. Efficacy in Glaucoma and Ocular Hypertension

Clinical trials have consistently demonstrated that Bimatoprost is a highly effective agent for lowering IOP, often showing superiority to other classes of medication and comparability or superiority to other prostaglandin analogs.[14]

| Trial / Comparison | Dosage | Mean IOP Reduction | Key Findings | Reference |

| vs. Timolol (Phase III, 6-month data) | Bimatoprost 0.03% QD | Consistently 2-3 mmHg lower than Timolol | Bimatoprost demonstrated superior efficacy to the standard therapy, Timolol. | |

| vs. Latanoprost | Bimatoprost 0.03% QD | Bimatoprost provided significantly better diurnal IOP control. | Patients on Bimatoprost were more likely to achieve low target pressures. | |

| vs. Latanoprost & Travoprost (12-week study) | Bimatoprost 0.03% QD | 8.7 mmHg | All three prostaglandin analogs were comparable in their ability to reduce IOP. | [15] |

| vs. Travoprost (in patients previously on Latanoprost) | Bimatoprost 0.03% QD | Additional 2.1 mmHg (11.0%) reduction | Bimatoprost was more effective than Travoprost as a replacement therapy. | [16] |

| Monotherapy (2-month study, 6,767 patients) | Bimatoprost 0.03% QD | 7.5 mmHg (30%) | 75.8% of patients achieved target IOP of ≤18 mmHg. | [17] |

| Table 2: Comparative Efficacy of Bimatoprost in Lowering Intraocular Pressure (IOP). |

4.2. Efficacy in Eyelash Hypotrichosis (Latisse®)

Following the observation of eyelash growth in glaucoma patients, dedicated clinical trials were conducted, leading to the FDA approval of Bimatoprost 0.03% (Latisse®) in 2008 for the treatment of eyelash hypotrichosis.[9][10][18]

| Study Parameter | Result | Reference |

| Primary Endpoint | Significant increase in eyelash prominence, length, fullness, and darkness. | [19] |

| Subject Assessment (Proof-of-concept) | 81% of subjects reported "much improved" overall eyelash appearance at 3 months. | [10] |

| Double-blinded Study (16 weeks) | 78.1% of subjects using Bimatoprost showed significant improvements vs. 18.4% on placebo. | [19] |

| Onset of Action | Improvements noted as early as week 4, substantial by week 8-12. | [19] |

| Most Common Adverse Event | Conjunctival hyperemia (red eye) in 3.6% of subjects. | [19] |

| Table 3: Efficacy of Bimatoprost (Latisse®) for Eyelash Hypotrichosis. |

Key Experimental Protocols

The development of Bimatoprost and other prostaglandin analogs relies on a cascade of standardized in vitro and in vivo assays.

5.1. Protocol: Receptor Binding Assay

-

Objective: To determine the binding affinity of a test compound to a target receptor (e.g., FP receptor or a putative prostamide receptor) by measuring the displacement of a radiolabeled or fluorescently labeled ligand.

-

Methodology:

-

Preparation: Use purified receptor preparations (e.g., membrane fractions from cells expressing the receptor).[20]

-

Assay Setup: In a microplate, combine the receptor preparation, a fixed concentration of a labeled tracer ligand, and serial dilutions of the test compound.

-

Incubation: Allow the mixture to incubate to reach binding equilibrium.

-

Separation: Separate bound from unbound tracer (e.g., via filtration).

-

Detection: Quantify the amount of bound tracer using a suitable detector (e.g., scintillation counter or fluorescence plate reader).

-

Analysis: Plot the displacement curve to calculate the IC50 (concentration of test compound that displaces 50% of the tracer) and subsequently the Ki (binding affinity).[20]

-

5.2. Protocol: Calcium Mobilization Functional Assay

-

Objective: To measure the functional response of a cell upon receptor activation by a test compound. Many prostaglandin receptors, including the FP receptor, are Gq-coupled, leading to an increase in intracellular calcium ([Ca2+]i) upon activation.[21][22]

-

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human receptor of interest.[20]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add serial dilutions of the test compound to the cells in a microplate.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in [Ca2+]i.

-

Analysis: Plot the dose-response curve to determine the EC50 (concentration of the compound that produces 50% of the maximal response) and Emax (maximum effect).[20]

-

5.3. Protocol: Clinical Trial for IOP Reduction (Masked-Evaluator Design)

-

Objective: To compare the safety and IOP-lowering efficacy of Bimatoprost against a comparator drug (e.g., latanoprost, travoprost, or timolol).[15][23]

-

Methodology:

-

Patient Recruitment: Enroll patients with open-angle glaucoma or ocular hypertension with a baseline IOP above a specified threshold (e.g., ≥23 mmHg) after a medication washout period.[15][23]

-

Randomization: Randomly assign patients to parallel treatment groups (e.g., Group A: Bimatoprost 0.03% QD; Group B: Comparator Drug).

-

Masking: The evaluator measuring IOP is masked to the treatment assignment to prevent bias.

-

Treatment: Patients self-administer the assigned eye drops once daily in the evening for a set duration (e.g., 12 weeks).

-

Efficacy Measurement: Measure IOP at multiple time points (e.g., 8:00 AM, 12:00 PM, 4:00 PM, 8:00 PM) at baseline and follow-up visits (e.g., weeks 6 and 12). The primary efficacy outcome is often the change from baseline in mean 8:00 AM IOP.[23]

-

Safety Assessment: Investigators grade adverse events, such as conjunctival hyperemia, at each visit.[23]

-

Statistical Analysis: Use appropriate statistical methods (e.g., ANCOVA) to compare the mean IOP reductions between treatment groups.[15]

-

Synthesis Overview

The chemical synthesis of Bimatoprost is a complex, multi-step process. The original manufacturing methods were based on the Corey synthesis of prostaglandins, often requiring more than 17 steps.[24][25] More recent and efficient approaches have been developed, such as organocatalytic routes that can synthesize Bimatoprost in as few as 7-8 steps from key bicyclic intermediates, significantly improving the manufacturing process.[24][26][27]

Conclusion: A Dual-Purpose Therapeutic

The journey of Bimatoprost from a PGF2α-inspired molecule to the first-in-class prostamide therapeutic is a testament to the power of targeted chemical modification and the value of observing unexpected clinical effects. Its unique mechanism of action, acting through a putative prostamide receptor to enhance both trabecular and uveoscleral outflow, establishes it as a distinct and highly potent agent for glaucoma management. Furthermore, the successful translation of its eyelash-enhancing properties into a widely used cosmetic treatment demonstrates a remarkable dual utility. The continued exploration of the prostamide pathway, spurred by the success of Bimatoprost, holds promise for future therapeutic innovations.

References

- 1. A historical perspective and recent advances in prostamide research and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostamide F2α receptor antagonism combined with inhibition of FAAH may block the pro-inflammatory mediators formed following selective FAAH inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacology of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 5. Recent progress in prostaglandin F2α ethanolamide (prostamide F2α) research and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bimatoprost - Wikipedia [en.wikipedia.org]

- 7. drugs.com [drugs.com]

- 8. mironova.com [mironova.com]

- 9. dermnetnz.org [dermnetnz.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. What Is Latisse (bimatoprost)? Uses, Side Effects, FAQs - GoodRx [goodrx.com]

- 12. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. glance.eyesoneyecare.com [glance.eyesoneyecare.com]

- 14. openaccessjournals.com [openaccessjournals.com]

- 15. ophed.net [ophed.net]

- 16. bjo.bmj.com [bjo.bmj.com]

- 17. Bimatoprost Solutions for Glaucoma · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 18. Latisse (bimatoprost) FDA Approval History - Drugs.com [drugs.com]

- 19. bernsteinmedical.com [bernsteinmedical.com]

- 20. benchchem.com [benchchem.com]

- 21. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

- 23. A comparison of latanoprost, bimatoprost, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 26. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

Chemical and physical properties of Bimatoprost isopropyl ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of Bimatoprost (B1667075) Isopropyl Ester. It includes tabulated quantitative data, detailed experimental protocols, and visualizations of its primary signaling pathway to support research, development, and analytical activities.

Core Chemical and Physical Properties

Bimatoprost isopropyl ester is a synthetic structural analog of prostaglandin (B15479496) F2α and functions as a prodrug.[1][2] In the eye, it is hydrolyzed by corneal esterases to its biologically active form, bimatoprost acid, which is a potent agonist for the prostaglandin F (FP) receptor.[3][4] This interaction initiates a signaling cascade that ultimately leads to a reduction in intraocular pressure, making it a valuable therapeutic agent for glaucoma and ocular hypertension.[2]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | [1] |

| Synonyms | 17-phenyl trinor Prostaglandin F2α isopropyl ester, Bimatoprost acid isopropyl ester | [1] |

| CAS Number | 130209-76-6 | [1] |

| Molecular Formula | C₂₆H₃₈O₅ | [1] |

| Molecular Weight | 430.58 g/mol | [1] |

| Appearance | Pale yellow to colorless oily liquid or pale yellow to white waxy solid | [5] |

| Solubility | Practically insoluble in water; Freely soluble in methanol, ethanol, and acetonitrile. | [1][5] |

| Storage Conditions | Store at 2-8°C for long-term storage. | [1] |

Note on pKa: The pKa of the parent compound, Bimatoprost, has been reported as 16.46 ± 0.46. As an isopropyl ester, this compound does not have a readily ionizable proton within the typical physiological pH range. Its hydrolysis to the active carboxylic acid (Bimatoprost acid) is a critical step for its biological activity.

Signaling Pathway

This compound's therapeutic effect is mediated through the activation of the Prostaglandin F (FP) receptor by its active metabolite, bimatoprost acid. The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

Caption: Signaling pathway of this compound.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[6]

Methodology:

-